molecular formula C15H14Cl2N2OS B2540127 (E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 1212007-70-9

(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No. B2540127
CAS RN: 1212007-70-9
M. Wt: 341.25
InChI Key: WLVAVNMPRNNXSJ-VOTSOKGWSA-N
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Description

The compound “(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one” is a potential new drug that has been investigated via computational assessment and molecular docking approach .


Synthesis Analysis

The synthesis of related compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process .


Molecular Structure Analysis

The most stable structure of this compound has been determined through conformer analysis and optimization . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it has been suggested as a potential new drug to fight against the COVID-19 virus .

Future Directions

This compound has been investigated as a potential new drug to fight against the COVID-19 virus . Future research could focus on further exploring its potential therapeutic applications and conducting clinical trials to assess its efficacy and safety.

properties

IUPAC Name

(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-9-14(13(20)6-7-19(2)3)21-15(18-9)11-5-4-10(16)8-12(11)17/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVAVNMPRNNXSJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

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